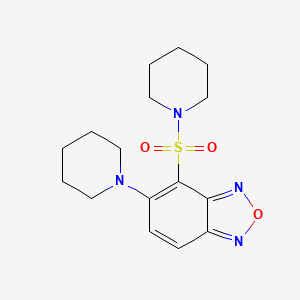![molecular formula C15H12ClFN2O3S B5131309 4-[(2-chloro-6-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5131309.png)
4-[(2-chloro-6-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2-chloro-6-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone, also known as GSK-3β inhibitor VIII, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. It is a small molecule inhibitor that selectively targets glycogen synthase kinase-3 beta (GSK-3β), an enzyme involved in several cellular processes including glucose metabolism, cell differentiation, and apoptosis.
作用机制
4-[(2-chloro-6-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinoneβ inhibitor VIII selectively targets 4-[(2-chloro-6-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinoneβ, an enzyme that regulates several cellular processes including glucose metabolism, cell differentiation, and apoptosis. The inhibition of 4-[(2-chloro-6-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinoneβ by 4-[(2-chloro-6-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinoneβ inhibitor VIII leads to the activation of several downstream signaling pathways including the Wnt/β-catenin pathway, the PI3K/Akt pathway, and the NF-κB pathway. The activation of these pathways leads to several cellular effects including neuroprotection, mood stabilization, anti-tumor effects, improved insulin sensitivity, and anti-inflammatory effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(2-chloro-6-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinoneβ inhibitor VIII depend on the specific disease or condition being studied. In Alzheimer's disease, 4-[(2-chloro-6-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinoneβ inhibitor VIII reduces the accumulation of beta-amyloid plaques and improves cognitive function. In bipolar disorder, 4-[(2-chloro-6-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinoneβ inhibitor VIII stabilizes mood and reduces manic and depressive symptoms. In cancer, 4-[(2-chloro-6-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinoneβ inhibitor VIII induces apoptosis and inhibits tumor cell proliferation. In diabetes, 4-[(2-chloro-6-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinoneβ inhibitor VIII improves insulin sensitivity and glucose metabolism. In inflammation, 4-[(2-chloro-6-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinoneβ inhibitor VIII reduces the production of pro-inflammatory cytokines and improves tissue damage.
实验室实验的优点和局限性
One of the main advantages of 4-[(2-chloro-6-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinoneβ inhibitor VIII is its selectivity for 4-[(2-chloro-6-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinoneβ, which reduces the potential for off-target effects. Another advantage is its small size, which makes it easy to administer and study in vitro and in vivo. However, one of the limitations of 4-[(2-chloro-6-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinoneβ inhibitor VIII is its low solubility in water, which can affect its bioavailability and pharmacokinetics. Another limitation is its potential toxicity at high doses, which can limit its therapeutic potential.
未来方向
There are several future directions for the study of 4-[(2-chloro-6-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinoneβ inhibitor VIII. One direction is the development of more potent and selective inhibitors of 4-[(2-chloro-6-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinoneβ with improved pharmacokinetics and bioavailability. Another direction is the study of 4-[(2-chloro-6-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinoneβ inhibitor VIII in combination with other drugs or therapies for the treatment of various diseases. Additionally, the study of the downstream signaling pathways activated by 4-[(2-chloro-6-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinoneβ inhibition can provide insights into the cellular and molecular mechanisms underlying the therapeutic effects of 4-[(2-chloro-6-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinoneβ inhibitor VIII.
合成方法
The synthesis of 4-[(2-chloro-6-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinoneβ inhibitor VIII involves several steps starting from commercially available starting materials. The first step involves the protection of the amino group of 2-aminobenzylamine with tert-butyloxycarbonyl (BOC) to obtain BOC-protected 2-aminobenzylamine. The second step involves the reaction of BOC-protected 2-aminobenzylamine with 2-chloro-6-fluorobenzyl chloride in the presence of a base to obtain BOC-protected 4-[(2-chloro-6-fluorobenzyl)amino]-2-aminobenzylamine. The third step involves the deprotection of the BOC group with trifluoroacetic acid to obtain 4-[(2-chloro-6-fluorobenzyl)amino]-2-aminobenzylamine. The final step involves the reaction of 4-[(2-chloro-6-fluorobenzyl)amino]-2-aminobenzylamine with sulfonyl chloride in the presence of a base to obtain the final product, 4-[(2-chloro-6-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone.
科学研究应用
4-[(2-chloro-6-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinoneβ inhibitor VIII has been extensively studied for its potential therapeutic applications in various diseases including Alzheimer's disease, bipolar disorder, cancer, diabetes, and inflammation. The inhibition of 4-[(2-chloro-6-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinoneβ has been shown to have a neuroprotective effect in Alzheimer's disease by reducing the accumulation of beta-amyloid plaques. In bipolar disorder, the inhibition of 4-[(2-chloro-6-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinoneβ has been shown to have mood-stabilizing effects. In cancer, the inhibition of 4-[(2-chloro-6-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinoneβ has been shown to have anti-tumor effects by inducing apoptosis and inhibiting tumor cell proliferation. In diabetes, the inhibition of 4-[(2-chloro-6-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinoneβ has been shown to improve insulin sensitivity and glucose metabolism. In inflammation, the inhibition of 4-[(2-chloro-6-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinoneβ has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
属性
IUPAC Name |
4-[(2-chloro-6-fluorophenyl)methylsulfonyl]-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O3S/c16-11-4-3-5-12(17)10(11)9-23(21,22)19-8-15(20)18-13-6-1-2-7-14(13)19/h1-7H,8-9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYYESHTIQBQEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1S(=O)(=O)CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-chloro-6-fluorobenzyl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(4-fluorophenyl)-1,2,4-triazin-3-amine](/img/structure/B5131228.png)
![3-{5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}-2-cyano-N-(2-methoxy-5-methylphenyl)acrylamide](/img/structure/B5131236.png)
![1-methoxy-3-{2-[(4-methylphenyl)thio]ethoxy}benzene](/img/structure/B5131246.png)
![1-[3-(4-biphenylyl)-1H-pyrazol-4-yl]-N-methyl-N-(2-pyrazinylmethyl)methanamine](/img/structure/B5131264.png)
![4-[(2-{[1-(3-chloro-4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B5131268.png)

![methyl 4-({N-ethyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B5131290.png)
![N-(2-chlorophenyl)-2-(3-oxo-1-{[4-(2-pyridinyl)-1-piperazinyl]acetyl}-2-piperazinyl)acetamide](/img/structure/B5131295.png)
![N-({[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethoxybenzamide](/img/structure/B5131296.png)
![2-{4-[4-(9H-carbazol-9-yl)-2-butyn-1-yl]-1-piperazinyl}ethanol dihydrochloride](/img/structure/B5131298.png)
![2-ethyl-1-[(4-methyl-3-nitrophenyl)sulfonyl]piperidine](/img/structure/B5131305.png)

![(3aS*,5S*,9aS*)-2-(4-methoxybenzyl)-5-(1-phenyl-1H-pyrazol-4-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5131319.png)
![(4-(2-chlorobenzyl)-1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)methanol](/img/structure/B5131325.png)